molecular formula C15H24BNO2 B13651516 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13651516
M. Wt: 261.17 g/mol
InChI Key: FBHUYGBTTUMQQD-UHFFFAOYSA-N
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Description

2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with an isobutyl group and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Substitution Reactions: The compound can be synthesized through a series of substitution reactions. For instance, starting with a pyridine derivative, the isobutyl group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where the isobutyl or dioxaborolane groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.

Scientific Research Applications

2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves interactions with molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, making it a useful tool in enzyme inhibition and molecular recognition studies. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine stands out due to the presence of the isobutyl group, which can influence its reactivity and binding properties. This unique structural feature may enhance its utility in specific applications, such as the development of selective inhibitors or advanced materials.

Properties

Molecular Formula

C15H24BNO2

Molecular Weight

261.17 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H24BNO2/c1-11(2)9-13-8-7-12(10-17-13)16-18-14(3,4)15(5,6)19-16/h7-8,10-11H,9H2,1-6H3

InChI Key

FBHUYGBTTUMQQD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(C)C

Origin of Product

United States

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